9-([1,1'-biphenyl]-3-yl)-3-broMo-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-([1,1’-biphenyl]-3-yl)-3-bromo-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a biphenyl group attached to the carbazole core, with a bromine atom at the 3-position, which can influence its chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-biphenyl]-3-yl)-3-bromo-9H-carbazole typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated phenyl ring in the presence of a palladium catalyst.
Coupling of Biphenyl and Carbazole: The final step involves coupling the biphenyl group to the carbazole core.
Industrial Production Methods
Industrial production of 9-([1,1’-biphenyl]-3-yl)-3-bromo-9H-carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: De-brominated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
9-([1,1’-biphenyl]-3-yl)-3-bromo-9H-carbazole has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Pharmaceuticals: Carbazole derivatives have shown potential as therapeutic agents in the treatment of cancer, neurodegenerative diseases, and microbial infections.
Materials Science: The compound is used in the development of advanced materials, such as conductive polymers and molecular sensors.
Mechanism of Action
The mechanism of action of 9-([1,1’-biphenyl]-3-yl)-3-bromo-9H-carbazole depends on its application:
In Organic Electronics: The compound facilitates electron transport through its conjugated system, enhancing the efficiency of electronic devices.
In Pharmaceuticals: It can interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: Lacks the biphenyl group, resulting in different electronic properties.
3-Bromo-9H-carbazole: Lacks the biphenyl group, affecting its reactivity and applications.
9-(4-Biphenyl)-3-bromo-9H-carbazole: Similar structure but with the biphenyl group attached at a different position, leading to variations in properties and applications.
Uniqueness
9-([1,1’-biphenyl]-3-yl)-3-bromo-9H-carbazole is unique due to the specific positioning of the biphenyl group and the bromine atom, which can significantly influence its chemical reactivity and suitability for various applications in organic electronics, pharmaceuticals, and materials science .
Properties
IUPAC Name |
3-bromo-9-(3-phenylphenyl)carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-13-14-24-22(16-19)21-11-4-5-12-23(21)26(24)20-10-6-9-18(15-20)17-7-2-1-3-8-17/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRPRPVECXNOLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428551-28-3 |
Source
|
Record name | 9-(3-Biphenylyl)-3-bromocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.